

Vatalanib antitumor activity comparison across multiple cancer cell lines

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Compound Focus: Vatalanib Succinate

CAS No.: 212142-18-2

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Documented Antitumor Activity of Vatalanib

The table below summarizes the key findings on Vatalanib's activity from the search results:

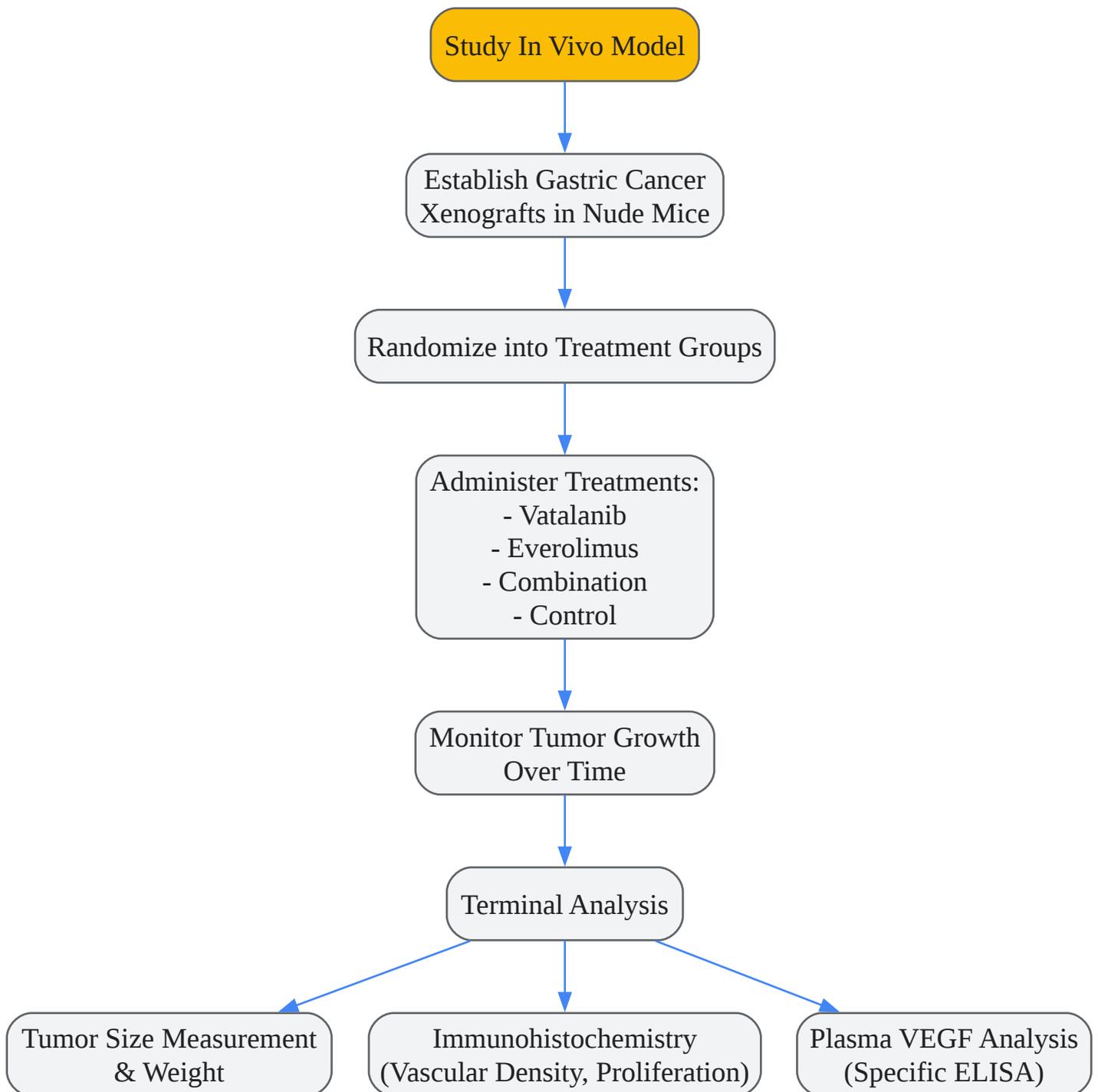
Cancer Type / Model	Experimental Model Type	Key Findings on Vatalanib Activity	Citation
Gastric Cancer	In vivo xenograft model (nude mice)	Reduced tumor size; most effective in combination with Everolimus (approx. 50% greater reduction vs. monotherapy).	[1]
Multiple Myeloma	In vitro (cell culture)	Inhibited proliferation and migration of Multiple Myeloma cells.	[2]
Various Carcinomas	In vivo (subcutaneous, nude mice); in vitro (HUVEC tube formation)	Inhibited growth of several human carcinomas; blocked endothelial cell tube formation (angiogenesis).	[2]

For context, the table below shows the activity of other VEGFR-2 inhibitors from a recent study, which exemplifies the type of multi-cell line data that is available for similar compounds. Please note that this data is for **different compounds**, not for Vatalanib.

Compound	Cell Line (IC50 in μM)	VEGFR-2 Inhibition (IC50 in nM)	Citation
8a	MCF-7: 0.6955, HepG-2: 0.1871, K-562: 0.1884	62.505 - 74.864 nM	[3]
9b	MCF-7: 0.2090, HepG-2: 0.1944, K-562: 0.1902	19.320 - 66.436 nM	[3]
Sorafenib (Control)	MCF-7: 0.1283, HepG-2: 0.0844, K-562: 0.0606	87.993 - 95.735 nM	[3]

Experimental Methodology

For the gastric cancer xenograft study that provided the key in vivo data for Vatalanib [1], the experimental workflow was as follows:



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The core measurement was the change in tumor size under different treatment regimens. The significant finding was that the **combination of Vatalanib and Everolimus was superior to either agent alone** [1]. Pharmacodynamic analysis showed that Everolimus decreased human cancer cell-derived VEGF (hVEGF),

and the combination showed a trend toward reducing murine host-derived VEGF (mVEGF), suggesting a combined effect on the tumor microenvironment [1].

Insights for Researchers

Based on the gathered information, here are some key points for your drug development work:

- **Primary Mechanism:** Vatalanib (PTK787/ZK222584) is an oral, small-molecule inhibitor that selectively targets VEGF Receptors 1-3 (VEGFR-1, VEGFR-2, VEGFR-3). Its antitumor activity is primarily attributed to the inhibition of tumor-induced angiogenesis [2].
- **Research Context:** The most promising data for Vatalanib shows enhanced efficacy in combination therapy, particularly with an mTOR inhibitor like Everolimus. This suggests that dual inhibition of VEGF signaling (production and receptor) is a viable strategy to augment antitumor activity [1].
- **Data Availability:** A direct, systematic comparison of Vatalanib's cytotoxicity (e.g., IC50 values) across a broad panel of cancer cell lines was not available in the current search results. The existing evidence is more focused on its anti-angiogenic and in vivo efficacy.

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References

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